N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrazolo moiety and a tetrazolylbenzamide group. Its molecular formula is C15H18N6, and it has a molecular weight of approximately 298.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds containing the tetrazole and pyrazole moieties often interact with ion channels and receptors involved in neurotransmission and muscle contraction. Specifically, this compound may act as a modulator of calcium-activated chloride channels (CaCCs), which play crucial roles in various physiological processes including smooth muscle contraction and neuronal signaling.
1. Calcium-Activated Chloride Channels (CaCCs)
This compound has been shown to activate TMEM16A (ANO1), a key calcium-activated chloride channel. Activation of ANO1 has therapeutic implications for conditions such as cystic fibrosis and gastrointestinal disorders. Studies have demonstrated that this compound enhances chloride conductance in response to calcium without significantly increasing intracellular calcium levels .
2. Neuroprotective Effects
In vitro studies suggest that the compound exhibits neuroprotective properties by modulating synaptic responses through its action on CaCCs in hippocampal neurons. This modulation can influence action potential generation and synaptic plasticity, thereby potentially offering benefits in neurodegenerative conditions .
Case Study 1: Cystic Fibrosis Treatment
A study explored the use of this compound as a therapeutic agent for cystic fibrosis. The compound was found to effectively enhance chloride ion transport in epithelial cells derived from cystic fibrosis patients. This effect was attributed to its ability to activate TMEM16A channels .
Case Study 2: Smooth Muscle Contraction
Another investigation focused on the impact of this compound on smooth muscle contraction in gastrointestinal tissues. Results indicated that the compound significantly increased contractile responses through CaCC activation, suggesting its potential utility in treating motility disorders .
Summary of Findings
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Activation of TMEM16A | Enhances chloride conductance | Cystic fibrosis treatment |
Neuroprotective effects | Modulates synaptic activity | Neurodegenerative disease therapy |
Smooth muscle contraction | Increases contractility via CaCCs | Gastrointestinal motility disorders |
Eigenschaften
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(12-4-3-5-14(8-12)23-11-18-20-21-23)17-9-13-10-19-22-7-2-1-6-15(13)22/h3-5,8,10-11H,1-2,6-7,9H2,(H,17,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKRCVRYLBJEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.